molecular formula C9H10FNO B1588093 N-ethyl-4-fluorobenzamide CAS No. 772-18-9

N-ethyl-4-fluorobenzamide

Cat. No. B1588093
CAS RN: 772-18-9
M. Wt: 167.18 g/mol
InChI Key: CEXQVUVWTKQADG-UHFFFAOYSA-N
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Description



  • N-Ethyl-4-fluorobenzamide is a synthetic compound belonging to the benzamide group.

  • Chemical formula: C<sub>9</sub>H<sub>10</sub>FNO.

  • Molecular weight: 167.18 g/mol.





  • Synthesis Analysis



    • A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported.

    • The reaction involves direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl<sub>4</sub>).

    • The method utilizes a reusable catalyst, has low reaction times, and is eco-friendly.





  • Molecular Structure Analysis



    • The molecular structure of N-Ethyl-4-fluorobenzamide is represented by the following formula: CHFNO.

    • It contains a fluorine atom attached to the benzene ring.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving N-Ethyl-4-fluorobenzamide are not explicitly mentioned in the available data. Further research would be needed to explore its reactivity and transformations.





  • Physical And Chemical Properties Analysis



    • Density: 1.11 g/cm<sup>3</sup>

    • Boiling Point: 289.3°C at 760 mmHg

    • Flash Point: 128.8°C

    • Polar Surface Area: 29 Å<sup>2</sup>

    • LogP (partition coefficient): 1.97




  • Scientific Research Applications

    Summary of the Application

    N-ethyl-4-fluorobenzamide has been used in the synthesis of a novel molecular probe, N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide (18F-DMFB), for high-contrast PET imaging of malignant melanoma . Malignant melanoma is an aggressive and serious form of skin cancer, and the prognosis and treatment outcome depend heavily on the clinical stage of the disease at the time of diagnosis .

    Methods of Application or Experimental Procedures

    The 18F-DMFB was synthesized by reacting N-succinimidyl 4-18F-fluorobenzoate with N,N-dimethylethylenediamine . The binding affinity of 18F-DMFB was measured in B16F10 (mouse melanoma) cells with or without L-tyrosine . Small-animal PET imaging with 18F-DMFB was performed on B16F10 xenograft and metastasis mouse models .

    Results or Outcomes Obtained

    The overall non-decay-corrected radiochemical yield of 18F-DMFB was approximately 10%-15% . Uptake of 18F-DMFB was melanin-specific, as cellular uptake in B16F10 increased more than 18-fold in the presence of L-tyrosine . Biodistribution studies revealed that 18F-DMFB accumulated, and was retained, in B16F10 xenografts for 120 min after radiotracer injection . Furthermore, 18F-DMFB allowed visualization of metastatic lesions immediately after injection and was retained in lesions for over 60 min, with a high tumor-to-background ratio .

    Safety And Hazards



    • Harmful by inhalation, skin contact, and ingestion.

    • Causes skin and eye irritation.

    • May cause respiratory irritation.

    • Follow safety precautions when handling this compound.




    Please note that the information provided here is based on available data, and further research may be necessary for a more detailed analysis. If you have any specific questions or need additional details, feel free to ask! 😊


    properties

    IUPAC Name

    N-ethyl-4-fluorobenzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10FNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CEXQVUVWTKQADG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCNC(=O)C1=CC=C(C=C1)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H10FNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70405629
    Record name N-ethyl-4-fluorobenzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70405629
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    167.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-ethyl-4-fluorobenzamide

    CAS RN

    772-18-9
    Record name N-ethyl-4-fluorobenzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70405629
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a solution of ethylamine (69.4 mL, 139 mmol) and triethylamine (21.10 mL, 151 mmol) in DCM (Volume: 150 mL) was added p-fluorobenzoyl chloride (15.13 mL, 126 mmol) at 0° C. The reaction was stirred at 0° C. for 1 hr and then warmed slowly to room temperature. The reaction mixture was diluted with water. The layers were separated and the organic layer was washed with brine, dried over MgSO4, filtered, and the organic phase stripped to dryness via rotary evaporation. The organic extract was dried in vacuo to provide N-ethyl-4-fluorobenzamide (21 g, 100% yield) as a tan solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.12 (t, J=7.20 Hz, 3 H) 3.23-3.32 (m, 2 H) 7.24-7.33 (m, 2 H) 7.87-7.95 (m, 2 H) 8.49 (t, J=3.92 Hz, 1 H). ESI-MS: m/z 168.0 (M+H)+. mp=73.2-76.3° C.
    Quantity
    69.4 mL
    Type
    reactant
    Reaction Step One
    Quantity
    21.1 mL
    Type
    reactant
    Reaction Step One
    Quantity
    15.13 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    150 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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